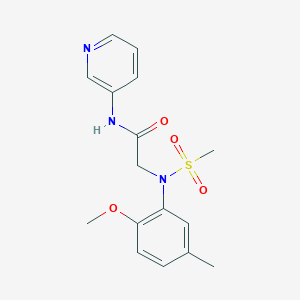
3,4-dichlorobenzyl N-benzoylglycinate
説明
3,4-dichlorobenzyl N-benzoylglycinate (DCBN-Gly) is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an antimicrobial agent. The compound is a derivative of benzyl glycine and has been synthesized using various methods.
科学的研究の応用
Coordination Chemistry
The study of coordination compounds of 3,4-dichlorobenzyl N-benzoylglycinate has been a significant area of research. Investigations into the coordination behavior of N-benzoylglycinate ligands with various metals, such as lead and chromium, have provided insights into complex formation and ligand-metal interactions. For instance, research on the amide group coordination to Pb(2+) ion involving N-benzoylglycine revealed unique binding sets and coordination geometries in the formed compounds (Battistuzzi et al., 1996). Similarly, the synthesis and characterization of N-benzoylglycinato complexes of chromium(III) have been performed, highlighting the bidentate nature of N-benzoylglycine in these complexes with an octahedral geometry around the chromium (Tripathi et al., 1985).
Inorganic and Organometallic Chemistry
3,4-Dichlorobenzyl N-benzoylglycinate has also been the subject of research in inorganic and organometallic chemistry. Studies have been conducted on the crystal and molecular structures of compounds involving N-benzoylglycinate, such as bis(N-benzoylglycinato)triaquozinc(II) dihydrate, providing detailed insights into the molecular geometry and coordination patterns in these compounds (Grewe et al., 1982). The preparation and spectral studies of triorganotin(IV) complexes of N-benzoylglycine and related compounds have furthered our understanding of the coordination chemistry of tin compounds (Sandhu & Kaur, 1990).
Biochemical Applications
In biochemical research, the applications of 3,4-dichlorobenzyl N-benzoylglycinate have been explored in enzyme-catalyzed reactions and peptide bond synthesis. Studies on the papain-catalyzed synthesis of peptide bonds involving benzoylglycine have contributed to our understanding of enzymatic activation phenomena (Tollin & Fox, 1957). Additionally, research on the kinetics and mechanism of hydrolysis and ethylaminolysis of N-benzoylglycine esters has provided valuable insights into reaction mechanisms in bioorganic chemistry (Farrar & Williams, 1980).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel structures, such as the preparation of enantiomerically pure N-Boc- and N-benzoyl-(S)-phenylglycinals, which are important in the field of asymmetric synthesis (Wróblewski & Piotrowska, 2002). Additionally, the enantioselective synthesis mediated by chiral crystals of achiral hippuric acid, where N-benzoylglycine played a role, has been an innovative approach in stereochemistry (Kawasaki et al., 2006).
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-7-6-11(8-14(13)18)10-22-15(20)9-19-16(21)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHNZCQSNYCRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)